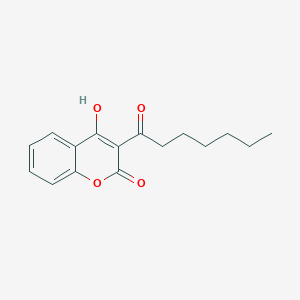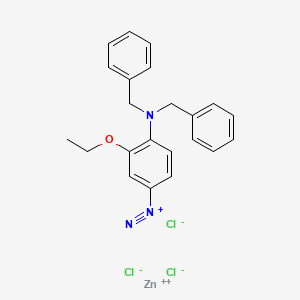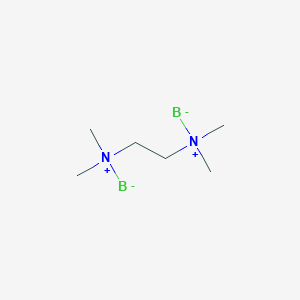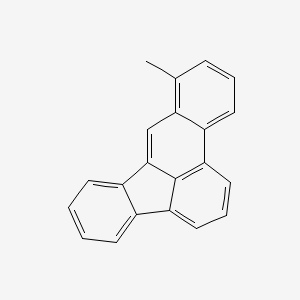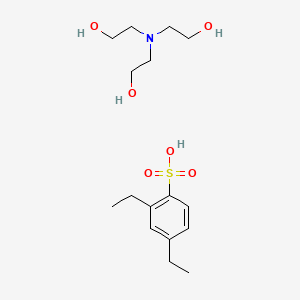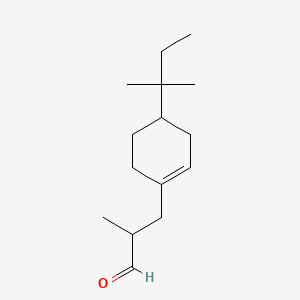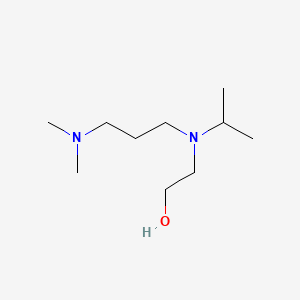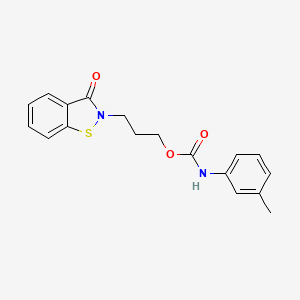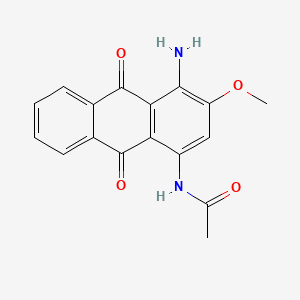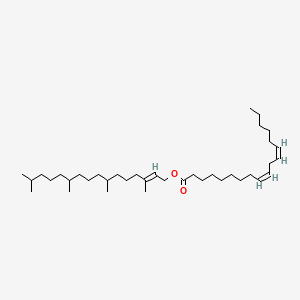![molecular formula C13H20O2 B12684540 (3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate CAS No. 84864-55-1](/img/structure/B12684540.png)
(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,7,7-Trimethylbicyclo[410]hept-3-EN-2-YL)methyl acetate is a chemical compound with the molecular formula C13H20O2 It is known for its unique bicyclic structure, which includes a bicyclo[410]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate typically involves the reaction of (3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione
- 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one
Uniqueness
(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate is unique due to its specific bicyclic structure and the presence of an acetate ester group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
84864-55-1 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)methyl acetate |
InChI |
InChI=1S/C13H20O2/c1-8-5-6-11-12(13(11,3)4)10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3 |
InChI-Schlüssel |
MJGOVIGTDWZKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2C(C1COC(=O)C)C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



